Lipophilic Ligand Efficiency (LLE) Advantage Over 6-Methoxy Analog
Predicted logP for the target compound is 3.1, while the 6-methoxy analog (C18H21N3O3, MW = 327.38) has a predicted logP of 2.3. This difference (+0.8 log units) results in a calculated ΔLipE (lipophilic efficiency) of -0.8, assuming equal potency. Although direct experimental pIC50 data are unavailable, the trend suggests that the target compound may offer superior membrane permeability or blood-brain barrier penetration potential for CNS targets, provided that target affinity is maintained [1].
| Evidence Dimension | Lipophilicity (logP) and predicted CNS MPO score |
|---|---|
| Target Compound Data | logP = 3.1; CNS MPO = 4.5 |
| Comparator Or Baseline | 6-Methoxy analog: logP = 2.3; CNS MPO = not available |
| Quantified Difference | ΔlogP = +0.8 |
| Conditions | In silico prediction using ChemAxon software (MarvinSuite 23.10); no experimental chromatographic logP data available. |
Why This Matters
This difference in lipophilicity can be decisive when selecting a core scaffold for CNS programs where optimal logP (3-5) and MPO >4 are desired; the 6-isopropoxy group shifts the compound closer to this window.
- [1] ChemAxon/MarvinSuite. (2026). Predicted logP and CNS MPO scores for (6-Isopropoxypyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone and its 6-methoxy analog. View Source
